molecular formula C12H13ClN4O B13672024 4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine

4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine

Cat. No.: B13672024
M. Wt: 264.71 g/mol
InChI Key: VPWLHYJRDVIXAY-UHFFFAOYSA-N
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Description

4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine is an organic compound with a complex structure that includes a benzyl group, an aminomethyl group, and a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzyl Intermediate: The initial step involves the preparation of the benzyl intermediate through a reaction between benzyl chloride and an appropriate amine under basic conditions.

    Introduction of the Aminomethyl Group: The benzyl intermediate is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Coupling with Chloropyrimidine: The final step involves the coupling of the aminomethyl benzyl intermediate with 6-chloropyrimidine under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom in the pyrimidine ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the aminomethyl and chloropyrimidine groups can facilitate interactions with biological molecules, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-((3-(Aminomethyl)benzyl)oxy)-6-fluoropyrimidin-2-amine: Similar structure but with a fluorine atom instead of chlorine.

    4-((3-(Aminomethyl)benzyl)oxy)-6-bromopyrimidin-2-amine: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The uniqueness of 4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chloropyrimidine moiety, in particular, can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H13ClN4O

Molecular Weight

264.71 g/mol

IUPAC Name

4-[[3-(aminomethyl)phenyl]methoxy]-6-chloropyrimidin-2-amine

InChI

InChI=1S/C12H13ClN4O/c13-10-5-11(17-12(15)16-10)18-7-9-3-1-2-8(4-9)6-14/h1-5H,6-7,14H2,(H2,15,16,17)

InChI Key

VPWLHYJRDVIXAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)COC2=CC(=NC(=N2)N)Cl)CN

Origin of Product

United States

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